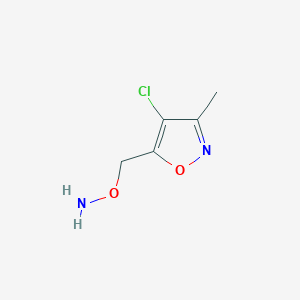![molecular formula C15H12N2O4S B13954559 N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide](/img/structure/B13954559.png)
N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact . These methods often employ eco-friendly catalysts and reagents to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or isoxazoles.
Applications De Recherche Scientifique
N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on neurotransmitter receptors in the brain, contributing to its potential use in treating neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Risperidone: An antipsychotic drug with a similar isoxazole structure.
Zonisamide: An anticonvulsant with a benzisoxazole moiety.
Uniqueness
N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide is unique due to its specific substitution pattern and the combination of isoxazole and sulfonamide functionalities. This combination imparts distinct biological activities and therapeutic potential compared to other similar compounds .
Propriétés
Formule moléculaire |
C15H12N2O4S |
|---|---|
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)-2-(1,2-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C15H12N2O4S/c18-15(17-22(19,20)11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)21-16-13/h1-9H,10H2,(H,17,18) |
Clé InChI |
ABMBECGPVCLNNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC2=NOC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethane, [(ethoxymethyl)thio]-](/img/structure/B13954520.png)

![9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)-](/img/structure/B13954522.png)
![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)

![2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954536.png)


